1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone
CAS No.:
Cat. No.: VC13699452
Molecular Formula: C13H20BrN3O4
Molecular Weight: 362.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20BrN3O4 |
|---|---|
| Molecular Weight | 362.22 g/mol |
| IUPAC Name | 1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-(oxan-2-yloxy)butan-1-one |
| Standard InChI | InChI=1S/C13H20BrN3O4/c1-19-9-17-12(15-13(14)16-17)10(18)5-4-8-21-11-6-2-3-7-20-11/h11H,2-9H2,1H3 |
| Standard InChI Key | KXORDRHCAXZZNG-UHFFFAOYSA-N |
| SMILES | COCN1C(=NC(=N1)Br)C(=O)CCCOC2CCCCO2 |
| Canonical SMILES | COCN1C(=NC(=N1)Br)C(=O)CCCOC2CCCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₃H₂₀BrN₃O₄ and a molecular weight of 362.22 g/mol . Its structure integrates three distinct moieties:
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A 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl group, which confers aromaticity and halogenated reactivity.
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A tetrahydropyranyl oxy group, providing steric protection for the ketone functionality.
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A butanone backbone, enabling further functionalization via nucleophilic addition or reduction .
Nomenclature and Isomerism
The IUPAC name reflects the substitution pattern:
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Position 1 of the butanone chain hosts the triazole ring.
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The tetrahydropyranyl group is attached via an ether linkage at position 4.
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Stereochemical considerations arise from the tetrahydropyranyl ring, which adopts a chair conformation, and the methoxymethyl group on the triazole, which may influence rotational barriers.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of this compound involves multi-step organic transformations, as inferred from analogous bromo-butanone syntheses and acetal/ketal protection strategies :
Bromination of Triazole Precursors
A precursor such as 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS 2092582-22-2) may undergo alkylation or acylation to introduce the butanone chain . Bromination typically employs reagents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF), achieving yields >70% under reflux conditions .
Tetrahydropyranyl Protection
The hydroxyl group at position 4 of butanone is protected as a tetrahydropyranyl (THP) ether using dihydropyran (DHP) and an acid catalyst (e.g., p-toluenesulfonic acid) . This step prevents undesired side reactions during subsequent synthetic steps.
Final Assembly
Coupling the brominated triazole with the THP-protected butanone intermediate via nucleophilic acyl substitution or Mitsunobu reaction completes the synthesis. Total yields exceeding 50% are achievable .
Process Optimization
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Solvent Selection: THF and dichloromethane are preferred for their ability to dissolve polar intermediates .
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Temperature Control: Bromination requires reflux (~80°C), while protection steps proceed at room temperature .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) isolates the final product .
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound is scarce, analogous triazole derivatives exhibit characteristic signals :
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¹H NMR:
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Triazole protons: δ 7.3–8.1 ppm (aromatic).
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THP oxy group: δ 4.8–5.6 ppm (acetal proton).
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Methoxymethyl: δ 3.3–3.4 ppm (singlet, OCH₃).
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¹³C NMR:
Mass Spectrometry
The molecular ion peak at m/z 362.22 (M⁺) confirms the molecular weight. Fragmentation patterns include loss of the THP group (Δ m/z 84) and cleavage of the methoxymethyl moiety (Δ m/z 45).
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography.
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Derivatization: Explore substitutions on the triazole ring or THP group to optimize pharmacokinetics.
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Scale-Up: Adapt synthetic protocols for kilogram-scale production using continuous flow reactors .
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